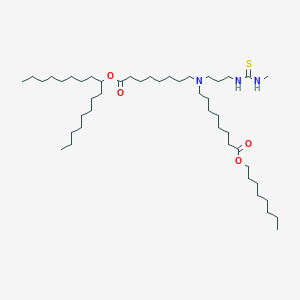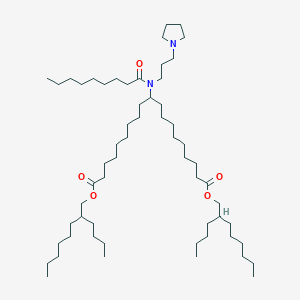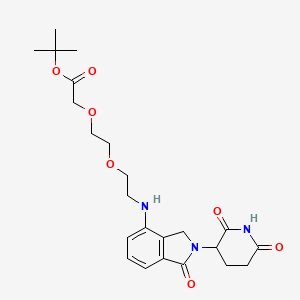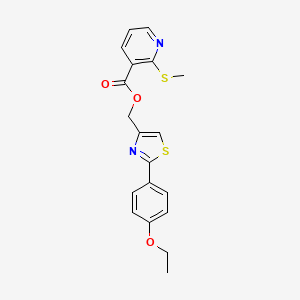![molecular formula C19H22N6O2 B13363331 N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-phenyl-1H-tetraazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a combination of tetrazole, pyrrole, and tetrahydropyran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenyl-1H-tetraazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The pyrrole and tetrahydropyran moieties are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are available for the final coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
化学反应分析
Types of Reactions
N-[(1-phenyl-1H-tetraazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of N-[(1-phenyl-1H-tetraazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule.
相似化合物的比较
Similar Compounds
Similar compounds include other tetrazole-containing molecules, such as:
- 4-(1H-tetrazol-5-yl)benzoic acid
- 1-phenyl-1H-tetrazole-5-thiol
- 1-phenyl-1H-tetrazole-5-amine
Uniqueness
N-[(1-phenyl-1H-tetraazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of tetrazole, pyrrole, and tetrahydropyran moieties. This unique structure may confer specific properties, such as enhanced stability or reactivity, that are not present in similar compounds.
属性
分子式 |
C19H22N6O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
N-[(1-phenyltetrazol-5-yl)methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H22N6O2/c26-18(14-19(8-12-27-13-9-19)24-10-4-5-11-24)20-15-17-21-22-23-25(17)16-6-2-1-3-7-16/h1-7,10-11H,8-9,12-15H2,(H,20,26) |
InChI 键 |
UKKYBHDQLIHRKD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
![6-(4-Tert-butylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363261.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol](/img/structure/B13363274.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)


![(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13363300.png)

![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)

![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)

